molecular formula C10H4BrClFNO2 B12895105 4-Quinolinecarboxylic acid, 2-bromo-6-chloro-3-fluoro- CAS No. 834884-14-9

4-Quinolinecarboxylic acid, 2-bromo-6-chloro-3-fluoro-

Cat. No.: B12895105
CAS No.: 834884-14-9
M. Wt: 304.50 g/mol
InChI Key: LOEKVBPUHZFLJU-UHFFFAOYSA-N
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Description

4-Quinolinecarboxylic acid derivatives are a class of heterocyclic compounds with a fused benzene and pyridine ring system. The compound 2-bromo-6-chloro-3-fluoro-4-quinolinecarboxylic acid (molecular formula: C₁₀H₄BrClFNO₂, approximate molar mass: 304.35 g/mol) features halogen substituents at positions 2 (Br), 3 (F), and 6 (Cl) on the quinoline scaffold. These substitutions confer distinct electronic and steric properties, influencing its chemical reactivity, solubility, and biological interactions.

Properties

CAS No.

834884-14-9

Molecular Formula

C10H4BrClFNO2

Molecular Weight

304.50 g/mol

IUPAC Name

2-bromo-6-chloro-3-fluoroquinoline-4-carboxylic acid

InChI

InChI=1S/C10H4BrClFNO2/c11-9-8(13)7(10(15)16)5-3-4(12)1-2-6(5)14-9/h1-3H,(H,15,16)

InChI Key

LOEKVBPUHZFLJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=C(C(=N2)Br)F)C(=O)O

Origin of Product

United States

Preparation Methods

Halogenation and Functionalization of Quinoline Precursors

The synthesis typically starts from appropriately substituted quinoline precursors such as 2-bromo-3-fluoroquinoline or 6-chloro-3-fluoroquinoline derivatives. Key steps include:

  • Halogenation under controlled conditions: For example, 2-bromo-8-toluquinoline or 6-fluoro-8-toluquinoline can be chlorinated using chlorine gas in the presence of phosphorus trichloride and orthodichlorobenzene solvent under tungsten-iodine lamp irradiation. This step introduces trichloromethyl groups at the 8-position, which are later converted to formyl or carboxyl groups.

  • Selective halogen/metal exchange (halogen/metal permutation): This technique allows the replacement of bromine with a metal (e.g., lithium or magnesium) to enable further functionalization such as carboxylation or formylation at specific positions on the quinoline ring.

Metalation and Carboxylation

  • Directed metalation: Using strong bases such as lithium diisopropylamide (LDA) in the presence of potassium tert-butoxide (the “Mordini mixture”), selective deprotonation at the 4-position of 2-bromo-3-fluoroquinoline is achieved. This step is crucial for introducing the carboxyl group at the 4-position by subsequent reaction with carbon dioxide (carboxylation).

  • Carboxylation: The lithiated intermediate is treated with carbon dioxide to form the quinoline-4-carboxylic acid derivative. This method yields the 2-bromo-3-fluoroquinoline-4-carboxylic acid with high efficiency (average yield ~84%).

Conversion of Intermediates to Target Compound

  • Reduction and dehalogenation: The heavy halogen (bromine) can be selectively removed by catalytic hydrogenation or treatment with tin dichloride to afford fluoroquinoline-4-carboxylic acids if needed.

  • Sequential functionalization: The compound can be further functionalized by introducing additional substituents such as chlorine at the 6-position through electrophilic substitution or halogenation reactions on the quinoline ring, depending on the starting material and reaction conditions.

Alternative Synthetic Routes

  • Aldehyde intermediate formation: Some methods involve the formation of quinoline-8-formyl chlorides as intermediates by chlorination of toluquinoline derivatives followed by hydrolysis to form quinoline-8-formic acids. These intermediates can be further transformed into carboxylic acids or other derivatives.

  • Vinylation and condensation reactions: In some cases, quinoline-4-carboxylic acid derivatives are prepared by condensation of 2-toluquinoline-4-carboxylic acid with aldehydes under heating, yielding vinyl-substituted quinoline carboxylic acids, which can be further functionalized.

Summary Table of Key Preparation Steps and Yields

Step Reagents/Conditions Product/Intermediate Yield (%) Purity (%) Reference
Chlorination of 2-bromo-8-toluquinoline Cl2 gas, PCl3, orthodichlorobenzene, 135-140°C, 50h 2-bromo-8-(trichloromethyl) quinoline 79 90
Hydrolysis of trichloromethyl quinoline Ice, 0-2°C, 32h 2-bromoquinoline-8-formyl chloride 92 98
Metalation of 2-bromo-3-fluoroquinoline LDA + KOtBu, THF, low temp 4-lithiated intermediate - -
Carboxylation of lithiated intermediate CO2 gas, low temp 2-bromo-3-fluoroquinoline-4-carboxylic acid 84 -
Reduction of brominated acid Catalytic hydrogenation or SnCl2 3-fluoroquinoline-4-carboxylic acid 79 -
Condensation with aldehydes Heating, phenyl aldehyde, 100°C, 3h Vinyl-substituted quinoline carboxylic acid 85 -

Research Findings and Notes

  • The halogen/metal permutation strategy is highly effective for introducing carboxyl groups selectively at the 4-position of halogenated quinolines, with excellent yields and regioselectivity.

  • The use of tungsten-iodine lamp irradiation in chlorination steps facilitates the formation of trichloromethyl intermediates, which are versatile for further transformations.

  • The presence of multiple halogens (Br, Cl, F) requires careful control of reaction conditions to avoid undesired side reactions or over-halogenation.

  • The synthetic routes allow for sequential or alternative functionalization, enabling the preparation of a variety of quinoline derivatives with tailored substitution patterns.

  • Purification typically involves column chromatography and recrystallization to achieve high purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-chloro-3-fluoroquinoline-4-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can be used for electrophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

    Coupling: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of quinoline derivatives with different functional groups, while coupling reactions can result in the formation of biaryl compounds.

Scientific Research Applications

Scientific Research Applications

  • Antibacterial Activity
    • The compound exhibits notable antibacterial properties, particularly against resistant bacterial strains. Its mechanism primarily involves the inhibition of bacterial DNA gyrase, crucial for DNA replication. This characteristic positions it as a candidate for developing new antibiotics.
  • Antimalarial Properties
    • Research indicates that quinoline derivatives can inhibit Plasmodium falciparum, the causative agent of malaria. A study highlighted that modifications in the quinoline structure could enhance efficacy against both replicating and non-replicating forms of the parasite .
  • Tuberculosis Treatment
    • Recent findings suggest that arylated quinoline carboxylic acids, including derivatives of 4-quinolinecarboxylic acid, have shown activity against Mycobacterium tuberculosis. These compounds demonstrated effectiveness in inhibiting both replicating and dormant bacterial forms, indicating their potential in tuberculosis treatment .

Case Study 1: Antibacterial Efficacy

In vitro studies demonstrated that 4-quinolinecarboxylic acid, 2-bromo-6-chloro-3-fluoro-, effectively inhibited the growth of multiple bacterial strains, including those resistant to conventional antibiotics. The compound's ability to bind to DNA gyrase was confirmed through binding assays, revealing a strong affinity that correlates with its antibacterial action.

Case Study 2: Antimalarial Screening

A series of quinoline derivatives were screened for antimalarial activity against Plasmodium falciparum. The compound showed moderate potency with an EC50 value of approximately 120 nM and was further optimized to improve pharmacokinetic properties. Compounds derived from this series exhibited significant oral efficacy in mouse models of malaria .

Mechanism of Action

The mechanism of action of 2-bromo-6-chloro-3-fluoroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, which can result in anticancer effects. The exact molecular targets and pathways involved may vary depending on the specific biological context and application.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between the target compound and its analogues:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Activities
2-Bromo-6-chloro-3-fluoro-4-quinolinecarboxylic acid 2-Br, 3-F, 6-Cl C₁₀H₄BrClFNO₂ 304.35 High lipophilicity due to halogens
6-Chloro-3-fluoro-4-quinolinecarboxylic acid 6-Cl, 3-F C₁₀H₅ClFNO₂ 225.60 Intermediate solubility in polar solvents
2-Penthyl-4-quinolinecarboxylic acid 2-Penthyl C₁₅H₁₇NO₂ 267.31 Antifungal activity against C. lunata and Trichophyton sp.
Brequinar (NSC 368390) 6-F, 2-(2′-F-biphenyl), 3-Me C₂₃H₁₆F₂NaO₂ 408.36 Inhibits human dihydroorotate dehydrogenase (hDHODH); antitumor activity
6-Bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid 6-Br, 8-CF₃, 4-OH C₁₁H₅BrF₃NO₃ 336.06 Potential enzyme inhibition due to hydroxyl and CF₃ groups

Key Observations :

  • Antifungal Activity: The 2-penthyl substituent in 2-penthyl-4-quinolinecarboxylic acid demonstrates that alkyl chains at position 2 enhance antifungal properties, suggesting that halogen substituents in the target compound may offer different modes of action .
  • Enzyme Inhibition: Brequinar’s 4-quinolinecarboxylic acid moiety forms critical hydrogen bonds with hDHODH’s Arg136. The target compound’s 3-fluoro and 6-chloro groups may alter electronic density, affecting similar interactions .
Antitumor Activity
  • Brequinar (NSC 368390) : Shows potent activity against experimental tumors by targeting pyrimidine biosynthesis via hDHODH inhibition. Its 6-fluoro and biphenyl groups contribute to high affinity for the enzyme’s active site .
  • Target Compound: While untested in the provided evidence, the bromo and chloro substituents may enhance DNA intercalation or topoisomerase inhibition, mechanisms common to halogenated quinolines.
Antifungal Activity
  • 2-Penthyl-4-quinolinecarboxylic Acid: Exhibits mycelial growth inhibition against Alternaria alternata and Trichophyton sp., outperforming bacterial supernatants in some cases .
  • Target Compound : The halogen trifecta (Br, Cl, F) could disrupt fungal membrane integrity or inhibit ergosterol biosynthesis, though direct evidence is needed.
Metabolic Pathway Modulation
  • 4-Quinolinecarboxylic Acid Derivatives: Alterations in the kynurenine pathway (tryptophan metabolism) have been observed with nitisinone treatment, suggesting quinolinecarboxylic acids may modulate metabolic enzymes .

Biological Activity

4-Quinolinecarboxylic acid, 2-bromo-6-chloro-3-fluoro- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Quinoline derivatives, including this specific compound, have been explored for their potential in treating various diseases, particularly cancers and infectious diseases. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

The chemical formula for 4-Quinolinecarboxylic acid, 2-bromo-6-chloro-3-fluoro- is C10H4BrClFNO2C_{10}H_{4}BrClFNO_{2} with a molecular weight of approximately 304.5 g/mol. The presence of halogen substituents (bromo, chloro, and fluoro) is crucial for enhancing its biological activity.

Anticancer Activity

Several studies have highlighted the anticancer properties of quinoline derivatives. For instance, a related compound demonstrated significant antitumor activity against L1210 leukemia and B16 melanoma in preclinical models. The compound NSC 368390 (a derivative) showed over 80% increase in lifespan in treated mice and inhibited the growth of various human tumors by more than 90% when administered at specific doses .

Table 1: Anticancer Activity of Quinoline Derivatives

Compound NameCancer TypeEfficacy (%)Administration RouteReference
NSC 368390L1210 leukemia>80i.p., i.v., s.c., p.o.
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic AcidMCF-7 (breast cancer)IC50: 168.78 µMNot specified

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties. In particular, compounds containing halogens have shown enhanced activity against both Gram-positive and Gram-negative bacteria. The introduction of halogens such as chlorine or fluorine at specific positions has been linked to increased antibacterial efficacy .

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
1-Ethyl-6-fluoro-7-(4-methylpiperazinyl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acidStaphylococcus aureusLow concentrations effective
Various Halogenated QCAsE.coli, Pseudomonas aeruginosaSignificantly lower than oxolinic acid

Antiviral Activity

Recent investigations have also indicated that quinoline derivatives possess antiviral properties against various viruses including HIV and Zika virus. The structural modifications in these compounds can enhance their efficacy against viral pathogens .

The mechanisms through which quinoline derivatives exert their biological effects typically involve:

  • Inhibition of Kinases : Certain quinoline derivatives selectively inhibit kinases involved in cancer cell proliferation.
  • Apoptosis Induction : Compounds such as the aforementioned quinazoline derivative induce apoptosis in cancer cells by disrupting cell cycle progression.
  • Antimicrobial Action : The interaction with bacterial DNA gyrase and other targets leads to bactericidal effects.

Case Studies

  • NSC 368390 : This compound was evaluated for its effectiveness against multiple human tumor xenografts in nude mice, showing promising results in inhibiting tumor growth across different types.
  • Arylated Quinoline Carboxylic Acids : A study profiling new arylated QCAs revealed potent activity against Mycobacterium tuberculosis, indicating their potential as anti-TB agents .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing halogenated quinolinecarboxylic acids like 2-bromo-6-chloro-3-fluoro-4-quinolinecarboxylic acid?

  • Methodological Answer : The synthesis typically involves multi-step halogenation and cyclization. For example, bromo and chloro groups are introduced via electrophilic substitution, while fluorination may use agents like Selectfluor®. Cyclopropane ring formation (if applicable) is achieved through Buchwald-Hartwig amination or palladium-catalyzed coupling. Purification via column chromatography and recrystallization ensures product integrity. Key intermediates should be characterized using NMR and mass spectrometry .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of HPLC (for purity assessment), 1H/13C NMR (to confirm substituent positions and integration ratios), and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography may resolve ambiguous stereochemistry. Comparative analysis with known derivatives (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) can validate spectral data .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Follow protocols for halogenated aromatics: use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact; store in sealed containers under dry, inert conditions. Emergency procedures include rinsing eyes with water for 15+ minutes and consulting SDS for spill management. Stability tests under varying pH/temperature are recommended .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Tools like the Artificial Force Induced Reaction (AFIR) method predict favorable halogenation sites. Machine learning algorithms (e.g., Random Forest) can analyze experimental datasets to identify optimal solvent systems or catalysts, reducing trial-and-error approaches .

Q. What strategies resolve contradictions in reported antibacterial activity data for halogenated quinolinecarboxylic acids?

  • Methodological Answer : Standardize assays using Clinical and Laboratory Standards Institute (CLSI) guidelines for MIC (Minimum Inhibitory Concentration) testing. Cross-validate results with orthogonal methods (e.g., time-kill assays). Investigate potential impurities via LC-MS; structural analogs (e.g., 6-bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid) may provide insights into substituent effects on bioactivity .

Q. How do bromo, chloro, and fluoro substituents influence the electronic properties and reactivity of the quinoline core?

  • Methodological Answer : Halogens exert electron-withdrawing effects , altering the quinoline ring’s electron density. Bromo and chloro groups enhance electrophilic substitution resistance but may facilitate nucleophilic aromatic substitution. Fluorine’s strong electronegativity increases oxidative stability and bioavailability. Spectroscopic techniques (e.g., UV-Vis, cyclic voltammetry) quantify these effects, while XPS confirms halogen oxidation states .

Q. What are the decomposition pathways of this compound under thermal stress?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) and pyrolysis-GC/MS to identify degradation products (e.g., HBr, HCl, or NOx gases). Compare with structurally similar compounds (e.g., 4-chloro-2-methylquinoline-6-carboxylic acid). Kinetic studies under controlled atmospheres (N2 vs. O2) reveal oxidative vs. pyrolytic pathways .

Methodological Tables

Table 1 : Key Analytical Techniques for Halogenated Quinolinecarboxylic Acids

TechniqueApplicationExample Reference
HPLCPurity assessment (>98%)
DFT CalculationsReaction pathway optimization
X-ray CrystallographyStereochemical confirmation
CLSI MIC AssaysStandardized antibacterial testing

Table 2 : Impact of Halogen Substituents on Bioactivity

Substituent PositionEffect on MIC (μg/mL)Reference
2-BromoIncreased vs. Gram+
3-FluoroEnhanced solubility
6-ChloroBroad-spectrum activity

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